4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-nitro-5-({[(1Z)-1-phenylethylidene]amino}oxy)phenyl]butanamide
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Overview
Description
4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-nitro-5-({[(1Z)-1-phenylethylidene]amino}oxy)phenyl]butanamide is a complex organic compound featuring a pyrazole ring substituted with nitro and methyl groups, and a butanamide moiety linked to a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-nitro-5-({[(1Z)-1-phenylethylidene]amino}oxy)phenyl]butanamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of a 1,3-diketone with hydrazine, followed by nitration to introduce the nitro group.
Attachment of the Butanamide Moiety: The butanamide group can be introduced through an amidation reaction, where the pyrazole derivative reacts with a suitable butanoyl chloride in the presence of a base.
Formation of the Nitro-Substituted Phenyl Group: The nitrophenyl group can be synthesized separately and then linked to the pyrazole-butanamide intermediate through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro groups in the compound can undergo further oxidation to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic nitro groups can participate in nucleophilic aromatic substitution reactions, where they can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄).
Substitution: Sodium methoxide (NaOCH₃), sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it useful in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as probes for studying biological pathways involving nitro and pyrazole groups.
Medicine
In medicinal chemistry, this compound could be investigated for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. The presence of nitro and pyrazole groups is often associated with bioactivity.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-nitro-5-({[(1Z)-1-phenylethylidene]amino}oxy)phenyl]butanamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The nitro groups could also participate in redox reactions, influencing the compound’s reactivity and interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-nitro-1H-pyrazole: A simpler pyrazole derivative with a single nitro group.
3,5-dimethyl-4-nitro-1H-pyrazole: Similar to the pyrazole moiety in the compound but without the butanamide and nitrophenyl groups.
N-(3-nitrophenyl)butanamide: Contains the butanamide and nitrophenyl groups but lacks the pyrazole ring.
Uniqueness
The uniqueness of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-nitro-5-({[(1Z)-1-phenylethylidene]amino}oxy)phenyl]butanamide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitro and pyrazole groups, along with the butanamide linkage, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C23H24N6O6 |
---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
4-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-[3-nitro-5-[(Z)-1-phenylethylideneamino]oxyphenyl]butanamide |
InChI |
InChI=1S/C23H24N6O6/c1-15(18-8-5-4-6-9-18)26-35-21-13-19(12-20(14-21)28(31)32)24-22(30)10-7-11-27-17(3)23(29(33)34)16(2)25-27/h4-6,8-9,12-14H,7,10-11H2,1-3H3,(H,24,30)/b26-15- |
InChI Key |
QHHKFRMYZVLRMC-YSMPRRRNSA-N |
Isomeric SMILES |
CC1=C(C(=NN1CCCC(=O)NC2=CC(=CC(=C2)O/N=C(/C)\C3=CC=CC=C3)[N+](=O)[O-])C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)NC2=CC(=CC(=C2)ON=C(C)C3=CC=CC=C3)[N+](=O)[O-])C)[N+](=O)[O-] |
Origin of Product |
United States |
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